molecular formula C10H13Cl2NO B2766706 1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride CAS No. 2137690-77-6

1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride

Cat. No.: B2766706
CAS No.: 2137690-77-6
M. Wt: 234.12
InChI Key: YTIBZHDTAQFWCQ-UHFFFAOYSA-N
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Description

The compound “1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis . If necessary, column chromatography in silica gel was used to purify the compounds, using dichloromethane:methanol (8:1) as eluent .

Scientific Research Applications

Antimicrobial Applications

Benzofuran derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Kumar et al. (2007) explored the synthesis of phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans, demonstrating their potential in antimicrobial investigations. Such studies indicate that benzofuran derivatives can be designed to target microbial infections, showcasing their utility in developing new antimicrobial agents (Kumar et al., 2007).

Analytical Chemistry and Material Science

Research by Huang et al. (2003) on benzo[a]aceanthrylene derivatives for red-emitting electroluminescent materials includes the exploration of benzofuran cores. These compounds exhibit high thermal stability and can be used in optoelectronic devices, suggesting the potential of benzofuran derivatives in material science and engineering (Huang et al., 2003).

Pharmaceutical Research

The synthesis and evaluation of benzofuran derivatives for their therapeutic properties, such as analgesic activity, have been studied. Rádl et al. (2000) synthesized substituted 1-benzofurans and 1-benzothiophenes, assessing their analgesic effectiveness. This illustrates the potential of benzofuran derivatives in pharmaceutical research, particularly in the development of new analgesics (Rádl et al., 2000).

Organic Synthesis and Chemical Transformations

The study of cascade reactions leading to the synthesis of benzofuran derivatives, as explored by Gabriele et al. (2007), highlights the versatility of benzofuran structures in organic synthesis. These reactions facilitate the efficient production of complex organic molecules, indicating the role of benzofuran derivatives in advancing synthetic methodologies (Gabriele et al., 2007).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, seeking effective and low-toxic antifungal drugs has become the focus of current research .

Properties

IUPAC Name

1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9;/h4-6H,2-3,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIBZHDTAQFWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC2=C1OCC2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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